molecular formula C17H16N+ B262486 1-Benzyl-4-methylquinolinium

1-Benzyl-4-methylquinolinium

Cat. No. B262486
M. Wt: 234.31 g/mol
InChI Key: JMFPWQSTTDXWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methylquinolinium, also known as BMQ, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its diverse range of applications. BMQ is a highly stable and soluble compound that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylquinolinium is not fully understood. However, it is believed that 1-Benzyl-4-methylquinolinium exerts its antimicrobial and anticancer effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
1-Benzyl-4-methylquinolinium has been shown to have a number of biochemical and physiological effects. 1-Benzyl-4-methylquinolinium has been shown to inhibit the growth of various bacteria, fungi, and viruses. 1-Benzyl-4-methylquinolinium has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

1-Benzyl-4-methylquinolinium has a number of advantages and limitations for lab experiments. 1-Benzyl-4-methylquinolinium is highly stable and soluble, making it easy to handle and store. However, 1-Benzyl-4-methylquinolinium is also highly toxic and must be handled with care. In addition, 1-Benzyl-4-methylquinolinium is expensive and may not be readily available in all labs.

Future Directions

There are a number of future directions for research on 1-Benzyl-4-methylquinolinium. One area of focus could be the development of new antimicrobial agents based on 1-Benzyl-4-methylquinolinium. Another area of focus could be the development of new cancer therapies based on 1-Benzyl-4-methylquinolinium. In addition, further research is needed to fully understand the mechanism of action of 1-Benzyl-4-methylquinolinium and its biochemical and physiological effects.

Synthesis Methods

1-Benzyl-4-methylquinolinium can be synthesized using various methods, including the Friedlander synthesis, Skraup synthesis, and Pictet-Spengler reaction. The Friedlander synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

1-Benzyl-4-methylquinolinium has been extensively studied for its potential use in various scientific research applications. 1-Benzyl-4-methylquinolinium has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. 1-Benzyl-4-methylquinolinium has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

1-Benzyl-4-methylquinolinium

Molecular Formula

C17H16N+

Molecular Weight

234.31 g/mol

IUPAC Name

1-benzyl-4-methylquinolin-1-ium

InChI

InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1

InChI Key

JMFPWQSTTDXWOM-UHFFFAOYSA-N

SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.